![molecular formula C18H14N2O3S B2402739 3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034398-71-3](/img/structure/B2402739.png)
3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Description
3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first discovered in the late 1990s and has since been investigated for its effects on various physiological and biochemical processes.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Tertiary cyanopropargylic alcohols, including compounds similar to 3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, undergo reactions with thiophene-2-carboxylic and benzo[b]thiophene-2-carboxylic acids under microwave irradiation. This process leads to the formation of 4-cyano-5-thienylfuran-3(2 Н )-ones, highlighting the compound's reactivity and potential in synthesizing furanones (Mal’kina et al., 2013).
Photoreactions and Annulation
- Photoinduced oxidative annulation processes involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally related to the compound , have been studied. These reactions lead to the formation of highly functionalized polyheterocyclic compounds, demonstrating the potential of 3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide in photoreactions and annulation processes (Zhang et al., 2017).
Applications in Material Science
- The potential application of furan and thiophene derivatives in material science, particularly in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, has been explored. This suggests a role for compounds like 3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide in developing new materials with specific properties (Trejo-Machin et al., 2017).
Dye-Sensitized Solar Cells
- Phenothiazine derivatives with furan as a conjugated linker, which are structurally related to the compound , have been used in dye-sensitized solar cells. The study demonstrated an improved solar energy-to-electricity conversion efficiency, indicating the potential application of 3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide in solar energy conversion (Kim et al., 2011).
properties
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-11-13-4-1-5-14(10-13)17(21)20-12-18(22,15-6-2-8-23-15)16-7-3-9-24-16/h1-10,22H,12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTJRQYARKDMPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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